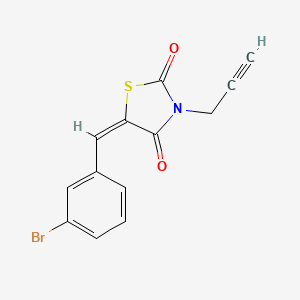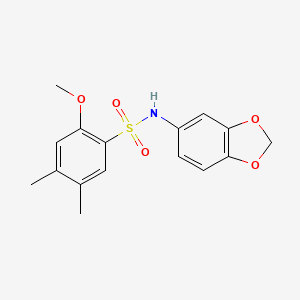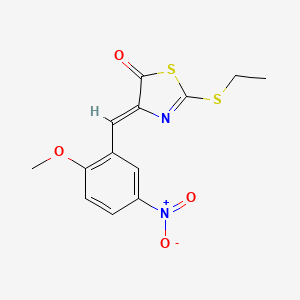
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its antibacterial, antifungal, and anticancer properties, making it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not yet fully understood. However, studies suggest that it may inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. It has also been proposed that this compound may exert its antifungal activity by disrupting fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one exhibits low toxicity towards mammalian cells, making it a promising candidate for drug development. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potent antibacterial and antifungal activity. This makes it an attractive candidate for studying the mechanisms of bacterial and fungal growth and developing new drugs to combat these infections. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research involving 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as cancer and inflammation. Finally, exploring alternative, more efficient synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a multistep reaction involving the condensation of 2-aminothiazole with 2-methoxy-5-nitrobenzaldehyde, followed by the addition of ethanethiol and cyclization of the resulting intermediate.
Applications De Recherche Scientifique
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to possess antifungal activity against Candida albicans and Cryptococcus neoformans.
Propriétés
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-20-13-14-10(12(16)21-13)7-8-6-9(15(17)18)4-5-11(8)19-2/h4-7H,3H2,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBPBYVMBICBNT-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(ethylsulfanyl)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

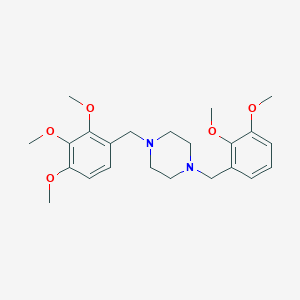
![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)
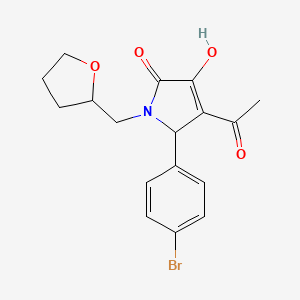
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)

![1-ethoxy-3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038357.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![1-{4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5038384.png)
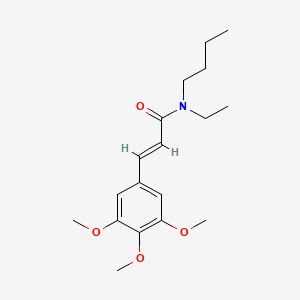
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)
